molecular formula C9H19N3O B12069333 N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide

N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide

Cat. No.: B12069333
M. Wt: 185.27 g/mol
InChI Key: AAYGORMLFFNSLR-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperazine ring substituted with a methyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide typically involves the reaction of N,N-dimethylacetamide with 2-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The separation and purification of the product are typically achieved through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetate, while reduction may yield N,N-dimethyl-2-(2-methylpiperazin-1-yl)ethanol.

Scientific Research Applications

N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylacetamide: A related compound with similar chemical properties but lacking the piperazine ring.

    2-methylpiperazine: A related compound with similar biological activity but lacking the acetamide moiety.

    N,N-dimethyl-2-(4-methylpiperazin-1-yl)acetamide: A structural isomer with similar chemical properties but different biological activity.

Uniqueness

N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide is unique due to the presence of both the piperazine ring and the acetamide moiety. This combination of functional groups gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C9H19N3O/c1-8-6-10-4-5-12(8)7-9(13)11(2)3/h8,10H,4-7H2,1-3H3

InChI Key

AAYGORMLFFNSLR-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1CC(=O)N(C)C

Origin of Product

United States

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